2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate is a chemical compound characterized by its trifluoroethyl group and a nitro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a reaction between 2,2,2-trifluoroethanol and N-(2-chloro-4-nitrophenyl)isocyanate under anhydrous conditions. The reaction typically requires a catalyst such as triethylamine and is conducted at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors with precise temperature control and continuous monitoring of reaction parameters to ensure product consistency and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo further oxidation under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride or iron in acidic medium.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide, reaction conditions involving high temperatures.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Research has explored its potential as a bioactive molecule, investigating its effects on biological systems and its possible use in drug development.
Medicine: The compound's derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for further medicinal research.
Industry: In the chemical industry, it serves as a building block for the synthesis of various fluorinated compounds, which are valuable in material science and other industrial applications.
Mechanism of Action
The exact mechanism by which 2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate exerts its effects depends on its specific application. For instance, in medicinal chemistry, its derivatives might interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The trifluoroethyl group can enhance the compound's binding affinity and metabolic stability, while the nitro group can participate in redox reactions within biological systems.
Comparison with Similar Compounds
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide
2-Chloro-N-(2,2,2-trifluoroethyl)benzamide
2-Chloro-N-(2,2,2-trifluoroethyl)aniline
Uniqueness: 2,2,2-Trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
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Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O4/c10-6-3-5(15(17)18)1-2-7(6)14-8(16)19-4-9(11,12)13/h1-3H,4H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRSBPWZLVBSIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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